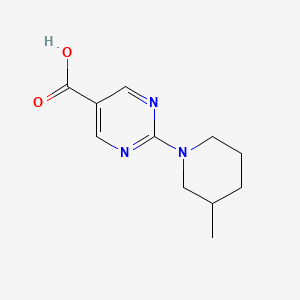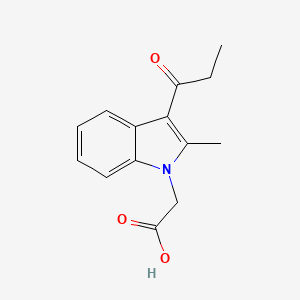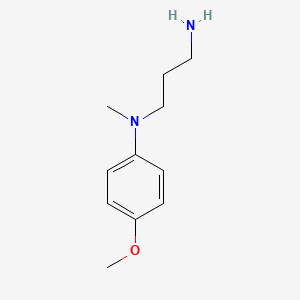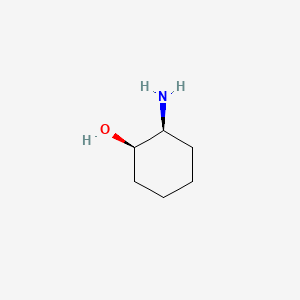
(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide
説明
The compound "(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide" is a derivative of hydrazinecarboxamide, which is a class of compounds known for their potential biological activities and their use in various chemical reactions. The structure of such compounds typically includes a hydrazine moiety linked to a benzylidene group, which in this case is substituted with a nitro group at the para position.
Synthesis Analysis
The synthesis of related hydrazinecarboxamide derivatives involves the reaction of hydrazine or its derivatives with an appropriate aldehyde or ketone to form a Schiff base. For instance, a similar compound, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide, was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another example is the synthesis of N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine, which was characterized by various spectroscopic techniques . These methods could be adapted to synthesize the compound by choosing the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives is characterized by the presence of an azomethine CN double bond, which confers an E configuration to the molecule. The crystal structure of these compounds can be determined using single crystal X-ray diffraction techniques, revealing details such as dihedral angles and planarity of the aromatic rings . The molecular conformation can also be analyzed using density functional theory (DFT) to compare theoretical and experimental results .
Chemical Reactions Analysis
Hydrazinecarboxamide derivatives can participate in various chemical reactions, including those involving their reactivity with DNA. For example, compound 3 from the first paper showed the ability to bind with DNA, as confirmed by spectroscopic and electrochemical DNA-binding analysis . The reduction of nitroaromatics to anilines by hydrazine is another reaction where such compounds could be involved, with carbons serving as adsorbents and electrical conductors to facilitate the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboxamide derivatives can be studied through spectroscopic methods such as FT-IR, UV-Vis, and NMR. These techniques provide information on the functional groups present and the electronic structure of the molecule. The crystal structure analysis contributes to understanding the intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal lattice . The Hirshfeld surface analysis and associated two-dimensional fingerprint plots can offer a detailed view of these interactions .
科学的研究の応用
Synthesis and Characterization
(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is a chemical compound that has been the subject of various scientific studies focusing on its synthesis, structural analysis, and potential applications. For instance, the compound was synthesized and characterized through spectroscopic methods like UV–vis, IR, 1H NMR, and 13C NMR in a study examining its anti-corrosive activity and theoretical properties (Chafai et al., 2019). Additionally, its structure and chemical reactivities were explored in the synthesis of new pyrimidine and fused pyrimidine derivatives (Mahmoud et al., 2011).
Potential in Drug Discovery and Biological Studies
The compound's derivatives have been investigated for potential biological activities. For example, research has been conducted on the synthesis and characterization of nitroaromatic carboxylic acids and semicarbazones derived from the compound, with a focus on screening their anti-leishmanial activity in vitro (Dias et al., 2015). This highlights the compound's significance in the field of medicinal chemistry and drug development.
Applications in Material Science and Sensing
The compound and its derivatives have found applications in material science and sensing technologies. For instance, derivatives of the compound were used to fabricate a glassy carbon electrode with a Nafion matrix, demonstrating potential in developing sensors for detecting heavy metal ions like mercury (Hussain et al., 2017).
Role in Corrosion Inhibition
Research has also delved into the compound's role as a corrosion inhibitor. A study revealed that the compound's derivatives exhibit inhibitory effects on mild steel corrosion in an industrial water medium, offering insights into its potential industrial applications (Shivakumar & Mohana, 2013).
特性
IUPAC Name |
[(E)-(4-nitrophenyl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJVNUNOOIWGHN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide | |
CAS RN |
5315-87-7 | |
| Record name | NSC1600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROBENZALDEHYDE SEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)






![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)